Cas no 946373-38-2 (N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,6-difluorobenzamide)

N-2-(Dimethylamino)-2-(thiophen-3-yl)ethyl-2,6-difluorobenzamide is a specialized benzamide derivative featuring a thiophene and dimethylaminoethyl moiety. Its structural complexity imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The presence of difluorobenzamide enhances metabolic stability, while the thiophene ring contributes to π-stacking interactions, potentially improving binding affinity in target applications. The dimethylaminoethyl group may influence solubility and bioavailability. This compound is particularly relevant in medicinal chemistry for the development of receptor-targeted agents due to its balanced lipophilicity and electronic characteristics. Its well-defined synthetic pathway allows for consistent purity and scalability, supporting rigorous research applications.
N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,6-difluorobenzamide structure
946373-38-2 structure
Product name:N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,6-difluorobenzamide
CAS No:946373-38-2
MF:C15H16F2N2OS
Molecular Weight:310.362149238586
CID:5971932
PubChem ID:16931115

N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,6-difluorobenzamide 化学的及び物理的性質

名前と識別子

    • N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,6-difluorobenzamide
    • Benzamide, N-[2-(dimethylamino)-2-(3-thienyl)ethyl]-2,6-difluoro-
    • 946373-38-2
    • N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,6-difluorobenzamide
    • Z346208198
    • AKOS024645717
    • N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2,6-difluorobenzamide
    • F2392-0024
    • N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,6-difluorobenzamide
    • インチ: 1S/C15H16F2N2OS/c1-19(2)13(10-6-7-21-9-10)8-18-15(20)14-11(16)4-3-5-12(14)17/h3-7,9,13H,8H2,1-2H3,(H,18,20)
    • InChIKey: JGUQZYZVCWZZTP-UHFFFAOYSA-N
    • SMILES: C(NCC(N(C)C)C1C=CSC=1)(=O)C1=C(F)C=CC=C1F

計算された属性

  • 精确分子量: 310.09514064g/mol
  • 同位素质量: 310.09514064g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 347
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 60.6Ų

じっけんとくせい

  • 密度みつど: 1.262±0.06 g/cm3(Predicted)
  • Boiling Point: 400.8±45.0 °C(Predicted)
  • 酸度系数(pKa): 12.55±0.46(Predicted)

N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,6-difluorobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2392-0024-25mg
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,6-difluorobenzamide
946373-38-2 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F2392-0024-5μmol
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,6-difluorobenzamide
946373-38-2 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F2392-0024-4mg
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,6-difluorobenzamide
946373-38-2 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F2392-0024-50mg
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,6-difluorobenzamide
946373-38-2 90%+
50mg
$160.0 2023-07-28
Life Chemicals
F2392-0024-2mg
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,6-difluorobenzamide
946373-38-2 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F2392-0024-75mg
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,6-difluorobenzamide
946373-38-2 90%+
75mg
$208.0 2023-07-28
Life Chemicals
F2392-0024-3mg
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,6-difluorobenzamide
946373-38-2 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F2392-0024-5mg
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,6-difluorobenzamide
946373-38-2 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F2392-0024-10mg
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,6-difluorobenzamide
946373-38-2 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F2392-0024-10μmol
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,6-difluorobenzamide
946373-38-2 90%+
10μmol
$69.0 2023-07-28

N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,6-difluorobenzamide 関連文献

N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,6-difluorobenzamideに関する追加情報

Professional Introduction to N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,6-difluorobenzamide (CAS No. 946373-38-2)

N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,6-difluorobenzamide, identified by its CAS number 946373-38-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its unique structural features, which include a benzamide core, a thiophene ring, and fluoro substituents. The presence of these functional groups imparts distinct chemical properties and biological activities, making it a promising candidate for further exploration in drug discovery and development.

The benzamide moiety in N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,6-difluorobenzamide is known for its role as a pharmacophore in numerous therapeutic agents. Benzamides are widely recognized for their ability to interact with biological targets such as enzymes and receptors, often leading to inhibitory effects. The incorporation of fluorine atoms at the 2 and 6 positions of the benzene ring enhances the metabolic stability and binding affinity of the molecule, which are critical factors in the design of effective pharmaceuticals.

One of the most compelling aspects of this compound is its structural motif, which combines a dimethylamino group with a thiophene ring. The dimethylamino group is a well-known pharmacological moiety that can influence the solubility, bioavailability, and pharmacokinetic properties of a drug. On the other hand, the thiophene ring is a heterocyclic aromatic compound that has been extensively studied for its potential in various therapeutic applications. Thiophenes are known to exhibit antimicrobial, antifungal, and anti-inflammatory properties, making them valuable in the development of novel drugs.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to gain deeper insights into the interactions between N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,6-difluorobenzamide and biological targets. These studies have highlighted the compound's potential as an inhibitor of certain enzymes implicated in inflammatory diseases and cancer. For instance, preliminary computational studies suggest that this molecule may interact with cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins involved in inflammation.

In addition to its potential as an enzyme inhibitor, N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,6-difluorobenzamide has also been investigated for its possible role as an antagonist of specific receptors. Receptor antagonism is a common strategy in drug development aimed at modulating physiological processes by blocking the activity of overactive receptors. The unique combination of functional groups in this compound makes it an intriguing candidate for further exploration in this area.

The synthesis of N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,6-difluorobenzamide presents both challenges and opportunities for chemists. The multi-step synthesis involves careful manipulation of reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework of this molecule. These techniques not only enhance efficiency but also allow for greater control over regioselectivity and stereoselectivity.

The fluorine substituents at the 2 and 6 positions play a crucial role in determining the pharmacological properties of N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,6-difluorobenzamide. Fluorine atoms can significantly influence the electronic distribution within a molecule, thereby affecting its reactivity and binding interactions. In particular, C-F bonds are known for their strength and stability, which can contribute to increased metabolic resistance and improved bioavailability.

Current research efforts are focused on evaluating the biological activity of this compound through both in vitro and in vivo studies. In vitro assays have been conducted to assess its interaction with various enzymes and receptors relevant to inflammation and cancer. Initial results are promising, indicating that N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,6-difluorobenzamide may exhibit significant inhibitory effects on target molecules.

In vivo studies are essential for validating these findings and understanding how this compound behaves within a living organism. Animal models have been used to evaluate its pharmacokinetic properties, including absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX). These studies provide critical information for assessing the potential therapeutic value and safety profile of N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,6-difluorobenzamide.

The integration of machine learning algorithms into drug discovery processes has further accelerated the evaluation of compounds like N-2-(dimethylamino)-2-(thiophen-3-yilethyl)-2,6-difluorobenzamide. These algorithms can predict biological activity based on structural features alone, allowing researchers to prioritize promising candidates for experimental validation. This approach has significantly reduced the time and resources required for hit identification and lead optimization.

The future prospects for N-2-(dimethylamino)-2-(thiophen-yilethyl)-2,6-difluorobenzamide are vast. As our understanding of molecular interactions continues to evolve, new opportunities will arise for tailoring its structure to enhance its therapeutic potential. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in translating these findings into tangible therapeutic benefits.

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